S-Methyl thioacetate

Catalog No.
S597532
CAS No.
1534-08-3
M.F
C3H6OS
M. Wt
90.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Methyl thioacetate

CAS Number

1534-08-3

Product Name

S-Methyl thioacetate

IUPAC Name

S-methyl ethanethioate

Molecular Formula

C3H6OS

Molecular Weight

90.15 g/mol

InChI

InChI=1S/C3H6OS/c1-3(4)5-2/h1-2H3

InChI Key

OATSQCXMYKYFQO-UHFFFAOYSA-N

SMILES

CC(=O)SC

Solubility

soluble in oil and alcohol

Synonyms

methyl thioacetate

Canonical SMILES

CC(=O)SC

Occurrence and Natural Sources:

S-Methyl thioacetate is a naturally occurring compound found in various plant species, including tomatoes (Solanum lycopersicum) and onions (Allium cepa) []. While its presence in these sources is documented, research on its specific role within the plant's metabolism or its ecological function is limited.

Chemical Properties and Isomers:

S-Methyl thioacetate belongs to the class of organic compounds known as thioesters. It has the chemical formula C₃H₆OS and a molecular weight of 78.12 g/mol []. Notably, S-Methyl thioacetate has a constitutional isomer, O-Methyl thioacetate, where the oxygen and sulfur atoms are switched. Both isomers are found naturally and contribute to the flavor profiles of various foods [].

Potential Applications:

Due to its unique chemical properties, S-Methyl thioacetate presents potential research applications in various fields:

  • Flavor and Fragrance Research: S-Methyl thioacetate, in its diluted form, plays a role in the complex flavor profiles of food items like Camembert cheese []. Research in food science might explore the specific contribution of S-Methyl thioacetate and its interaction with other flavor components.
  • Biomedical Research: S-Methyl thioacetate's potential biological effects are being investigated in various areas. For instance, some studies suggest its potential antimicrobial properties []. However, further research is needed to understand its efficacy and safety in this context.

S-Methyl thioacetate is a thioester compound with the molecular formula C3H6OSC_3H_6OS. It is classified as a thioester because it contains a sulfur atom bonded to a carbonyl group (C=O) and an alkyl group, specifically a methyl group in this case. This compound is functionally related to ethanethioic acid and has been identified in various biological sources, including plants like Allium cepa (onion) and Solanum species (nightshades) . S-Methyl thioacetate exhibits unique chemical properties that make it of interest in both synthetic chemistry and biological systems.

The mechanism by which SMTA contributes to flavor and aroma is likely linked to its interaction with olfactory receptors in the nose. These receptors detect specific volatile compounds, triggering the perception of smell. The specific interaction between SMTA and olfactory receptors requires further investigation [].

, primarily due to its reactive thioester functional group. Key reactions include:

  • Hydrolysis: S-Methyl thioacetate can be hydrolyzed to produce methanethiol and acetic acid. This reaction can be catalyzed by acids or bases.
  • Enzymatic Reactions: In biological systems, S-methyl thioacetate is synthesized enzymatically from methanethiol and acetic acid, highlighting its role in metabolic pathways .
  • Electro

S-Methyl thioacetate has been studied for its biological activities, particularly in microbial metabolism. It is produced by certain microorganisms through enzymatic pathways that involve the conversion of methanethiol. This compound has been implicated in various biochemical processes, including those related to sulfur metabolism . Additionally, its presence in certain plants suggests potential roles in plant defense mechanisms and signaling.

S-Methyl thioacetate can be synthesized through several methods:

  • Enzymatic Synthesis: This method involves the action of specific enzymes that facilitate the reaction between methanethiol and acetic acid, leading to the formation of S-methyl thioacetate .
  • Electrochemical Synthesis: A novel approach involves the electrochemical reaction of carbon monoxide with methanethiol using nickel sulfide as a catalyst. This method has shown promising yields and operates under mild conditions .
  • Chemical Synthesis: Traditional synthetic routes may involve the reaction of methyl iodide with sodium thiolate or other sulfur-containing reagents.

S-Methyl thioacetate finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
  • Flavoring Agents: Due to its characteristic odor, it may be used as a flavoring agent in food products.
  • Biochemical Research: Its role in biological systems makes it valuable for studying metabolic pathways involving sulfur compounds.

Research on interaction studies involving S-methyl thioacetate focuses on its reactivity with other biological molecules and its role in metabolic pathways. Studies have shown that it interacts with enzymes responsible for sulfur metabolism, influencing various biochemical processes . Additionally, its synthesis pathway indicates interactions with carbon monoxide and methanethiol under catalytic conditions .

S-Methyl thioacetate shares similarities with other thioesters and esters. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
Methyl acetateC3H6O2C_3H_6O_2An ester with similar structure but without sulfur.
Ethyl thioacetateC4H8OSC_4H_8OSThioester with an ethyl group instead of methyl.
Propyl thioacetateC5H10OSC_5H_{10}OSA larger thioester variant with propyl group.

Uniqueness of S-Methyl Thioacetate

S-Methyl thioacetate's uniqueness lies in its sulfur-containing structure, which imparts distinct chemical properties not found in ordinary esters like methyl acetate. Its biological relevance and potential applications in organic synthesis further distinguish it from similar compounds. The ability to synthesize it through both enzymatic and electrochemical methods also highlights its versatility as a chemical entity.

Physical Description

Liquid
colourless to pale yellow liquid

XLogP3

0.7

Density

0.817-0.825

UNII

PF2D4MWX79

Other CAS

1534-08-3

Wikipedia

S-methyl thioacetate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2023-08-15

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